molecular formula C21H18ClF2N3O2 B11115093 [3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11115093
M. Wt: 417.8 g/mol
InChI Key: JQYDNAFLEGRBJE-UHFFFAOYSA-N
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Description

1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-fluorophenyl)piperazine is an organic compound with a complex structure It is characterized by the presence of a piperazine ring substituted with a fluorophenyl group and an oxazole ring substituted with a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-fluorophenyl)piperazine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting 2-chloro-6-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This forms the intermediate 2-chloro-6-fluorophenyl-oxime.

    Cyclization: The oxime is then cyclized to form the oxazole ring by heating with acetic anhydride.

    Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting 2-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the oxazole derivative with the piperazine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine).

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the oxazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-fluorophenyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride: This compound shares a similar structure but lacks the piperazine ring.

    2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of the target compound.

    2-Fluorobenzyl chloride: Another precursor used in the synthesis.

Uniqueness

1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-fluorophenyl)piperazine is unique due to its combination of a piperazine ring and an oxazole ring, each substituted with halogenated phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18ClF2N3O2

Molecular Weight

417.8 g/mol

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H18ClF2N3O2/c1-13-18(20(25-29-13)19-14(22)5-4-7-16(19)24)21(28)27-11-9-26(10-12-27)17-8-3-2-6-15(17)23/h2-8H,9-12H2,1H3

InChI Key

JQYDNAFLEGRBJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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